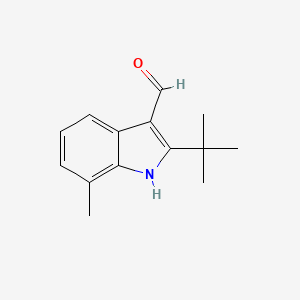
Morfolina, 4-(2-bromo-2-propenil)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(2-bromo-2-propenyl)-, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless liquid with a slightly pungent odor and a boiling point of 163°C. It is used in a variety of industrial applications, including as a solvent and as an intermediate in the synthesis of other compounds. Morpholine is also used as a reagent in chemical synthesis and as an additive in some pharmaceuticals.
Aplicaciones Científicas De Investigación
Síntesis de ésteres de β-aminoácidos
Morfolina, 4-(2-bromo-2-propenil)-: se utiliza en la síntesis de ésteres de ácido α-bromoacrílico, que posteriormente se convierten en ésteres de β-aminoácidos α-bromo-sustituidos. Este proceso implica una adición de Michael con aminas cíclicas secundarias, donde se ha encontrado que la morfolina es particularmente adecuada .
Síntesis de ingredientes farmacéuticos
Como intermedio versátil, los derivados de la morfolina se utilizan a menudo en la síntesis de ingredientes farmacéuticos. La reactividad de la cadena lateral bromoalquenilo en Morfolina, 4-(2-bromo-2-propenil)- la convierte en un compuesto valioso para la construcción de arquitecturas moleculares complejas que se encuentran en varios fármacos .
Investigación en síntesis orgánica
En química orgánica, Morfolina, 4-(2-bromo-2-propenil)- sirve como bloque de construcción para el desarrollo de nuevas rutas sintéticas. Su incorporación en moléculas más grandes puede conducir al descubrimiento de nuevas reacciones y mecanismos .
Mecanismo De Acción
Target of Action
Morpholine, 4-(2-bromo-2-propenyl)-, also known as 4-(2-bromoprop-2-enyl)morpholine, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM coupling reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Result of Action
The result of the action of Morpholine, 4-(2-bromo-2-propenyl)- is the formation of new carbon-carbon bonds via the SM coupling reaction . This reaction is a key step in organic synthesis, allowing for the creation of complex organic compounds from simpler building blocks .
Action Environment
The action of Morpholine, 4-(2-bromo-2-propenyl)- is influenced by various environmental factors. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed under a variety of conditions, making it a versatile tool in organic synthesis . The stability and efficacy of the compound can be affected by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
4-(2-bromoprop-2-enyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJIFSVCTDWVQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCOCC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403903 |
Source


|
| Record name | Morpholine, 4-(2-bromo-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37828-83-4 |
Source


|
| Record name | Morpholine, 4-(2-bromo-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

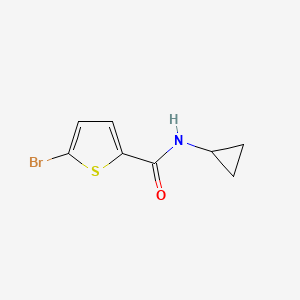
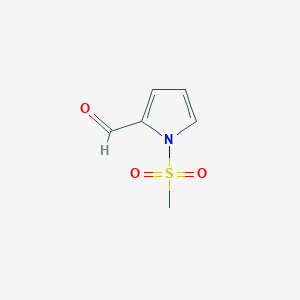
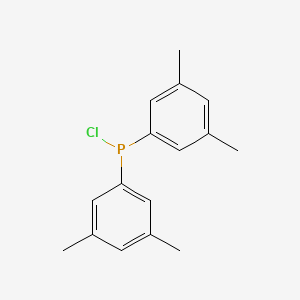
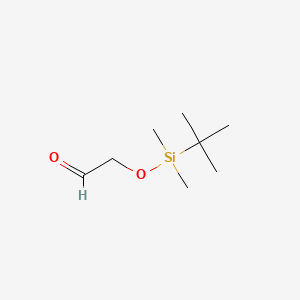
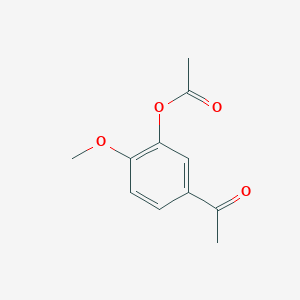
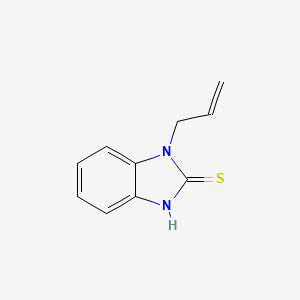
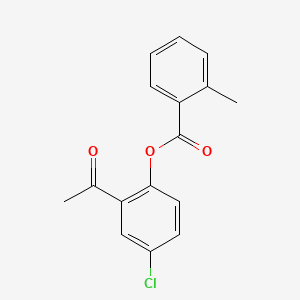
![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)
